molecular formula C12H13NO2 B2633910 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 104793-01-3

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2633910
CAS No.: 104793-01-3
M. Wt: 203.241
InChI Key: BCUZEZZKMXBBCT-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, CDCl₃)

Signal (ppm) Multiplicity Integration Assignment
2.15 Singlet 3H N1-CH₃
2.55 Triplet (J=6.2 Hz) 2H H4 (adjacent to carbonyl)
2.90 Singlet 3H Acetyl -CH₃
3.20 Multiplet 2H H3 (pyridone ring)
7.45 Doublet (J=8.1 Hz) 1H H7 (ortho to acetyl)
7.70 Singlet 1H H5 (meta to acetyl)

¹³C NMR (100 MHz, CDCl₃)

Signal (ppm) Assignment
21.5 N1-CH₃
28.9 Acetyl -CH₃
115.4–150.2 Aromatic carbons (C6a–C10a)
168.7 Acetyl carbonyl (C=O)
192.4 Pyridone carbonyl (C2=O)

2D-COSY correlations confirm through-space interactions between H4 and H3, as well as H7 and H5, validating the substituent positions. The absence of coupling between the acetyl -CH₃ and aromatic protons underscores its para orientation relative to the pyridone ring.

Properties

IUPAC Name

6-acetyl-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZEZZKMXBBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one often involves bulk custom synthesis and procurement processes. Companies like ChemScene and Benchchem offer large-scale manufacturing and sourcing of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the acetyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. A study synthesized a library of 8-substituted tetrahydroquinoline derivatives, including 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. These compounds were tested against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma), demonstrating notable antiproliferative effects . The incorporation of the tetrahydroquinoline moiety is considered a promising strategy in developing novel chemotherapeutic agents .

Opioid Receptor Binding
The compound has also been studied for its interactions with opioid receptors. Modifications to the tetrahydroquinoline core have shown to enhance binding affinity and efficacy at mu-opioid receptors (MOR) and delta-opioid receptors (DOR). This suggests potential applications in pain management therapies . The effects of N-substitutions on the tetrahydroquinoline core were particularly significant in increasing DOR efficacy while maintaining high affinity for MOR .

Synthetic Methodologies

Synthesis of Novel Derivatives
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one serves as an intermediate in the synthesis of various novel compounds. For instance, it has been utilized in one-pot synthesis methods to create new N-alkyl substituted derivatives with enhanced biological activities . These synthetic routes often yield high product purity and efficiency, highlighting the compound's versatility in organic synthesis.

Biological Studies

Antiproliferative Studies
In vitro studies have demonstrated that compounds derived from 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can significantly inhibit the proliferation of cancer cells. A detailed investigation into the structure-activity relationship (SAR) revealed that specific modifications to this compound could lead to enhanced cytotoxic effects against various cancer cell lines .

Summary of Findings

Application AreaKey Findings
Medicinal Chemistry Significant anticancer activity against HeLa and HT-29 cell lines; potential for drug development.
Opioid Receptor Binding Enhanced binding affinity for mu and delta opioid receptors; implications for pain management therapies.
Synthetic Methodologies Effective as an intermediate in synthesizing novel derivatives with improved biological activity.

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of tetrahydroquinoline derivatives, 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one was included in a series of tests against several human cancer cell lines. The results indicated that certain modifications led to a marked increase in cytotoxicity compared to unmodified compounds .

Case Study 2: Opioid Receptor Interaction

Another research project focused on evaluating the binding affinities of various N-substituted analogues derived from 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. The findings demonstrated that these analogues maintained high binding affinities at MOR while displaying varying degrees of efficacy at DOR . This dual-action profile suggests potential therapeutic applications in managing pain syndromes.

Mechanism of Action

The mechanism of action of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Variations at Position 6

The position 6 substituent significantly impacts physicochemical and biological properties. Comparative data are summarized in Table 1.

Table 1: Substituent Effects at Position 6

Compound Name Position 6 Substituent Molecular Formula Key Properties/Applications References
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one Acetyl (COCH₃) C₁₂H₁₃NO₂ Hypothesized enhanced lipophilicity; potential CNS activity (inferred from analogs) -
6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one Amino (NH₂) C₁₀H₁₂N₂O Intermediate for carboximidamide derivatives; used in antipsychotic drug synthesis
6-Nitro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one Nitro (NO₂) C₁₀H₁₀N₂O₃ Precursor for amino derivatives via catalytic hydrogenation
7-Fluoro-6-amino-1,2,3,4-tetrahydroquinolin-2-one Fluoro (F) + NH₂ C₉H₉FN₂O Enhanced polarity; antimicrobial activity (structural analog)

Substituent Variations at Position 1

The alkyl or aryl group at position 1 modulates steric effects and pharmacokinetics.

Table 2: Substituent Effects at Position 1

Compound Name Position 1 Substituent Molecular Formula Key Properties References
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one Ethyl (C₂H₅) C₁₁H₁₄N₂O Increased steric bulk; altered metabolic stability
6-Amino-1-cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-2-one Cyclopropylmethyl C₁₃H₁₆N₂O Enhanced rigidity; potential for receptor selectivity
6-Amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one Dimethylaminoethyl C₁₃H₁₉N₃O Improved solubility via tertiary amine; CNS-targeting analogs

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility Trends References
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one 203.24 Not reported Moderate lipophilicity -
7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone 163.17 233–237 Low solubility in apolar solvents
6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one 176.22 Not reported Water-soluble (amine group)

Biological Activity

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (commonly referred to as AMTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol, AMTQ has been the subject of various studies exploring its potential therapeutic applications.

The biological activity of AMTQ is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that AMTQ may modulate the activity of certain enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. Although the precise molecular targets remain under investigation, preliminary studies suggest its involvement in pathways relevant to cancer and microbial infections .

Antimicrobial Properties

AMTQ has demonstrated notable antimicrobial activity against various pathogens. In particular, it has shown effectiveness against certain strains of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anticancer Activity

Studies have indicated that AMTQ possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting potential as a chemotherapeutic agent . The structure-activity relationship (SAR) studies highlight that modifications to the tetrahydroquinoline framework can enhance its cytotoxicity against specific cancer types .

Case Studies

A notable case study involved the evaluation of AMTQ's efficacy in animal models. In one study, hamsters infected with Endamoeba criceti were treated with AMTQ derivatives, leading to significant reductions in infection rates. The effective dose (ED50) for some derivatives was found to be below 10 mg/kg/day over three consecutive days, demonstrating strong potential for treating intestinal amebiasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AMTQ, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences and similarities:

Compound NameStructureBiological ActivityNotable Features
AMTQ AMTQ StructureAntimicrobial, AnticancerAcetyl and methyl substitutions enhance activity
6-Methyl-1,2,3,4-tetrahydroquinoline 6-Methyl StructureLimited antimicrobial activityLacks acetyl group
6-Acetyl-1-(halogenated)-tetrahydroquinoline Halogenated StructureAntimicrobialHalogen substitutions increase potency

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one?

  • Methodology : The compound is typically synthesized via hydrogenation of nitro precursors using palladium on carbon (Pd/C) under hydrogen gas in ethanol. For example, 6-amino derivatives are reduced from nitro intermediates with yields up to 72.9% after purification via Biotage flash chromatography . Acylation reactions (e.g., using methyl thioimidate hydroiodide) further modify the amino group, achieving ~56% yield after column chromatography . Alternative routes include LiAlH4 reduction followed by SOCl2 treatment in THF/CHCl3 for ring closure .

Q. How is the compound characterized post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are standard. For instance, ¹H NMR in CDCl3 reveals characteristic peaks (e.g., δ 3.29–3.03 ppm for methylpyrrolidinyl protons) , while ESI-MS confirms molecular ions (e.g., m/z 260.2 [M+1] for a related tetrahydroquinolinone) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What purification techniques are effective for tetrahydroquinolinone derivatives?

  • Methodology : Flash chromatography (e.g., Biotage systems with ethyl acetate/hexane gradients) and recrystallization are common. For example, compound 26 was purified via silica gel chromatography to achieve 56% yield . Acid-base workup (e.g., 1N NaOH extraction) removes unreacted reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 6-Acetyl derivatives?

  • Methodology :

  • Catalyst Screening : Pd/C hydrogenation efficiency depends on catalyst loading and reaction time (e.g., 48 hours for compound 24 ).
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance acylation reactions compared to ethanol .
  • Temperature Control : Room-temperature reactions minimize side products during imidamide formation .
    • Example : Adjusting the amine substituent (e.g., dimethylaminoethyl vs. diethylaminoethyl) increased yields from 43.7% to 69.4% .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Methodology :

  • Multi-Technique Validation : Combine ¹H NMR, ¹³C NMR, and High-Resolution MS (HRMS) to confirm molecular formulas. For instance, HRMS for compound 51 matched the calculated [M+H]+ within 0.2 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (not explicitly cited but inferred as a standard practice).
    • Case Study : Discrepancies in HPLC purity (e.g., 95.5% vs. 99.6% in compounds 51 and 50) were addressed via repeated chromatography .

Q. What strategies mitigate side reactions during acylation of tetrahydroquinolinone intermediates?

  • Methodology :

  • Protecting Groups : Use tert-butyl carbamate (Boc) to shield reactive amines, as seen in compound 69 synthesis .
  • Inert Atmosphere : Argon gas prevents oxidation during thiophene-2-carboximidamide coupling .
  • Stepwise Quenching : Gradual pH adjustment with 1N HCl minimizes decomposition .

Q. How is biological activity (e.g., enzyme inhibition) evaluated for this compound?

  • Methodology :

  • Enzyme Assays : Recombinant nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) expressed in Sf9 cells are used to measure IC50 values via radioactive assays .
  • Dose-Response Curves : Compound 70 showed potent inhibition (72.6% yield after dihydrochloride salt formation) .

Notes

  • Avoid commercial suppliers (e.g., ) per user guidelines.
  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
  • Contradictions in data require multi-modal validation (e.g., HRMS + NMR) .

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